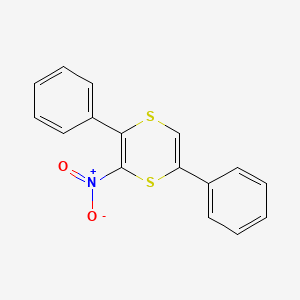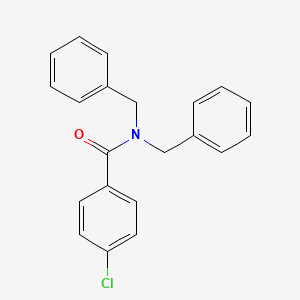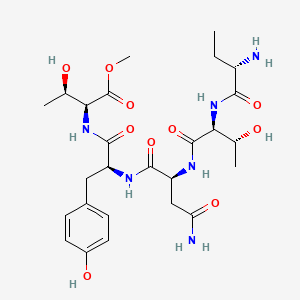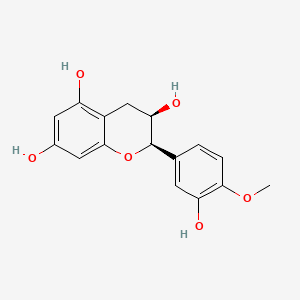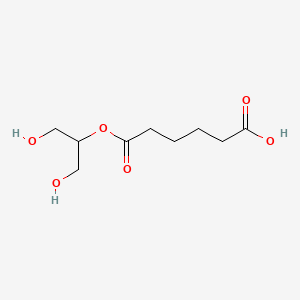
Glyceryl 2-adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceryl 2-adipate is a chemical compound derived from glycerol and adipic acid It is a type of polyester known for its biocompatibility and biodegradability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glyceryl 2-adipate can be synthesized through a polycondensation reaction involving glycerol and adipic acid. This reaction typically occurs under catalyst-free conditions, making it an environmentally friendly process. The reaction involves heating the reactants to facilitate the formation of ester bonds between the glycerol and adipic acid molecules .
Industrial Production Methods
In industrial settings, this compound is produced using similar polycondensation techniques. The process may involve the use of continuous reactors to ensure consistent product quality and yield. Additionally, the reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Glyceryl 2-adipate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, resulting in diverse products .
Wissenschaftliche Forschungsanwendungen
Glyceryl 2-adipate has numerous scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various polymers and copolymers.
Biology: Its biocompatibility makes it suitable for use in cell culture and tissue engineering.
Medicine: this compound is explored as a drug delivery carrier due to its ability to form nanoparticles and encapsulate therapeutic agents.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials
Wirkmechanismus
The mechanism of action of glyceryl 2-adipate involves its interaction with biological systems. Its biocompatibility allows it to integrate with tissues without causing adverse reactions. The compound can form nanoparticles that encapsulate drugs, facilitating targeted delivery and controlled release. The molecular targets and pathways involved depend on the specific application, such as drug delivery or tissue engineering .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(lactic-co-glycolic acid): Another biodegradable polymer used in drug delivery and tissue engineering.
Poly(lactic acid): Known for its use in biodegradable plastics and medical applications.
Poly(caprolactone): A biodegradable polyester with applications in drug delivery and tissue engineering
Uniqueness
Glyceryl 2-adipate stands out due to its unique combination of biocompatibility, biodegradability, and versatility. Unlike some other biodegradable polymers, it can be synthesized under mild conditions without the need for toxic catalysts. This makes it an attractive option for various biomedical and industrial applications .
Eigenschaften
CAS-Nummer |
686774-80-1 |
|---|---|
Molekularformel |
C9H16O6 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
6-(1,3-dihydroxypropan-2-yloxy)-6-oxohexanoic acid |
InChI |
InChI=1S/C9H16O6/c10-5-7(6-11)15-9(14)4-2-1-3-8(12)13/h7,10-11H,1-6H2,(H,12,13) |
InChI-Schlüssel |
MAYDBROXHOVYDN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=O)OC(CO)CO)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




